

# Technical Guide: Physical and Chemical Characteristics of CAS 954582-86-6

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## Compound of Interest

Compound Name:	{3- [(Benzyloxy)methyl]phenyl}methan amine
CAS No.:	954582-86-6
Cat. No.:	B2986192

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## Executive Summary

CAS 954582-86-6 is a specialized benzylamine derivative characterized by a meta-substituted benzyloxymethyl group.<sup>[1][2]</sup> It functions as a high-value building block in medicinal chemistry, offering a lipophilic scaffold that facilitates hydrophobic interactions in protein binding pockets.<sup>[1]</sup> Its primary application lies in the synthesis of peptidomimetics and inhibitors for targets such as renin, as evidenced by its inclusion in patent literature from Speedel Experimenta AG (now part of Novartis).<sup>[1]</sup>

## Chemical Identity & Structural Analysis

### Nomenclature and Identification

- IUPAC Name: 1-[3-(Benzyloxymethyl)phenyl]methanamine<sup>[1][2][3]</sup>
- Common Synonyms: (3-((Benzyloxy)methyl)phenyl)methanamine; 3-(Benzyloxymethyl)benzylamine.<sup>[1]</sup>

- CAS Registry Number: 954582-86-6[1][2][4]

- Molecular Formula: C

H

NO[1]

- Molecular Weight: 227.30 g/mol [1]

## Structural Features

The molecule consists of a central benzene ring substituted at the 1- and 3-positions (meta-substitution).[1]

- Primary Amine (-CH

NH

): Acts as a reactive handle for amide coupling, reductive amination, or sulfonylation.[1] It is the primary site for chemical elaboration.[1]

- Benzyloxymethyl Group (-CH

-O-CH

-Ph): A flexible, lipophilic ether linkage that extends the molecule's reach, often used to occupy hydrophobic pockets (e.g., S1/S3 pockets in protease active sites).[1]

SMILES: C1=CC=C(C=C1)COCC2=CC=CC(=C2)CN InChI Key: InChI=1S/C15H17NO/c16-10-14-6-4-5-13(9-14)11-17-12-15-7-2-1-3-8-15[1]

## Physicochemical Profiling

The following data summarizes the core physical properties critical for assay development and formulation.

Property	Value / Characteristic	Context
Physical State	Viscous liquid or low-melting solid	Often supplied as an HCl salt (solid) for improved stability.[1]
Boiling Point	~380°C (Predicted)	High boiling point due to molecular weight and polarity. [1]
LogP (Octanol/Water)	2.6 ± 0.4 (Predicted)	Moderately lipophilic; permeable across lipid bilayers.[1]
pKa (Base)	~9.5 (Primary Amine)	Exists predominantly as a cationic species (R-NH ) at physiological pH (7.4).[1]
TPSA	35.25 Å	Favorable for oral bioavailability (Rule of 5 compliant).[1]
Solubility	Soluble in DMSO, DCM, Methanol	Limited aqueous solubility in neutral form; highly soluble as a salt.[1]

## Solubility & Lipophilicity

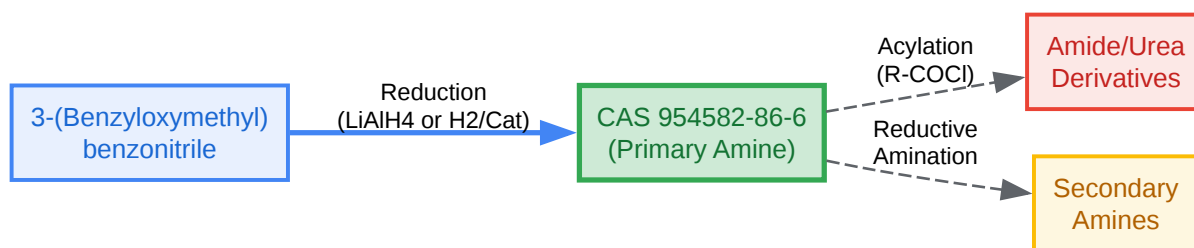
The presence of two aromatic rings imparts significant lipophilicity (LogP ~2.6), making the free base sparingly soluble in water but highly soluble in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO).[1] For biological assays, stock solutions should be prepared in DMSO.[1]

## Synthesis & Reactivity Workflow

The synthesis of CAS 954582-86-6 typically involves the reduction of a nitrile or amide precursor, maintaining the integrity of the ether linkage.[1]

## Synthetic Pathway Visualization

The diagram below illustrates a standard retrosynthetic analysis and forward reactivity profile.



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Figure 1: Synthetic workflow showing the generation of CAS 954582-86-6 from a nitrile precursor and its subsequent diversion into amide or amine derivatives.[1][2][4][5]

## Reactivity Profile

- **Nucleophilicity:** The primary benzylamine is highly nucleophilic and will readily react with electrophiles (acid chlorides, isocyanates, aldehydes).[1]
- **Air Sensitivity:** Like most benzylamines, the free base reacts with atmospheric CO to form carbamates (solid precipitates).[1] It should be stored under inert gas (Argon/Nitrogen).[1]
- **Ether Stability:** The benzylic ether linkage is stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr<sub>3</sub>) or catalytic hydrogenolysis (H<sub>2</sub>/Pd-C), which is a critical consideration during deprotection steps in complex synthesis.[1]

## Analytical Characterization

To ensure the identity and purity of CAS 954582-86-6, the following analytical signatures are expected.

## Nuclear Magnetic Resonance (NMR)

- <sup>1</sup>H NMR (CDCl<sub>3</sub>)

, 400 MHz):

- 7.20–7.40 ppm: Multiplet (9H, Aromatic protons).[1]
- 4.58 ppm: Singlet (2H, O-CH  
-Ph, Benzylic ether).[1]
- 4.56 ppm: Singlet (2H, Ph-CH  
-O, Benzylic ether).[1]
- 3.88 ppm: Singlet (2H, Ph-CH  
-NH  
, Benzylic amine).[1]
- 1.50 ppm: Broad singlet (2H, -NH  
, exchangeable with D  
O).

## Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI+).[1]
- Major Peak: [M+H]  
= 228.14 m/z.[1]
- Fragmentation: Loss of NH  
([M-17]) or cleavage of the benzyl ether may be observed at higher collision energies.[1]

## Handling, Storage, & Stability

- Storage: Store at 2°C to 8°C in a tightly sealed container. Long-term storage of the free base requires an inert atmosphere (Argon).[1]
- Hygroscopicity: The HCl salt form is hygroscopic; desiccated storage is recommended.[1]

- Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

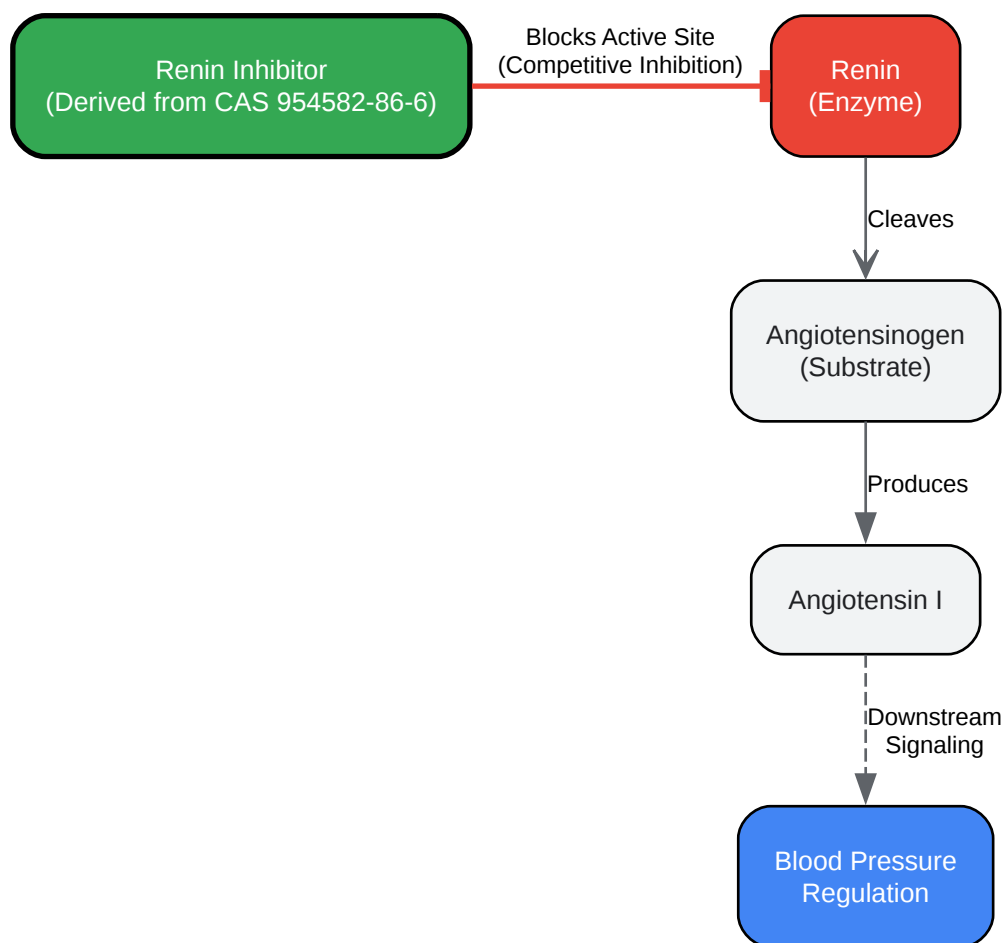
## Biological Context & Applications

### Drug Discovery Role

CAS 954582-86-6 is cited in patent literature as a key intermediate for renin inhibitors.[1] Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a central regulator of blood pressure.[1]

- Mechanism: The benzylamine moiety often mimics the P1 or P2' residues of angiotensinogen, positioning the inhibitor within the active site of aspartyl proteases.[1]
- Design Rationale: The meta-benzyloxymethyl substituent provides a "linker-arm" that extends into the hydrophobic S3 pocket of the enzyme, enhancing potency and selectivity compared to unsubstituted benzylamines.[1]

### Biological Pathway Visualization



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Figure 2: Biological intervention point.[1] The compound serves as a scaffold for inhibitors that block Renin, preventing the conversion of Angiotensinogen to Angiotensin I.[1]

## References

- Speedel Experimenta AG. (2007).[1][5] Organic Compounds with Renin Inhibitory Activity. WO Patent 2007/113235 A1. World Intellectual Property Organization.[1]
- PubChem. (n.d.).[1] Compound Summary: (3-((Benzyloxy)methyl)phenyl)methanamine.[1][2][3][4][5] National Center for Biotechnology Information.[1] [1]
- ChemScene. (2024).[1] Product Monograph: CAS 954582-86-6.[1][2]

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## Sources

- 1. Triarachidonin | C<sub>63</sub>H<sub>98</sub>O<sub>6</sub> | CID 9545801 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 18076-02-3,3-(dimethylamino)propanenitrile hydrochloride- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [[accelachem.com](https://accelachem.com)]
- 3. 1-{3-[(benzyloxy) methyl]phenyl}methanamine - GenPrice UK [[genprice.uk](https://genprice.uk)]
- 4. 39895-56-2[4-(Aminomethyl)phenyl)methanol|BLD Pharm [[bldpharm.com](https://bldpharm.com)]
- 5. [china.guidechem.com](https://china.guidechem.com) [[china.guidechem.com](https://china.guidechem.com)]
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